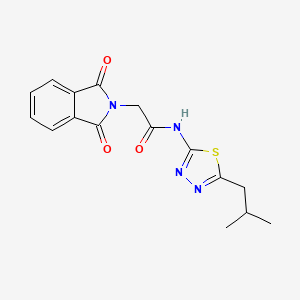![molecular formula C15H14ClN3O2S B5725367 3-chloro-4-ethoxy-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5725367.png)
3-chloro-4-ethoxy-N-[(3-pyridinylamino)carbonothioyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-4-ethoxy-N-[(3-pyridinylamino)carbonothioyl]benzamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that is involved in the signaling pathway of cytokines, which play a crucial role in the immune system. CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
作用機序
3-chloro-4-ethoxy-N-[(3-pyridinylamino)carbonothioyl]benzamide selectively inhibits JAK3, which is involved in the signaling pathway of cytokines, such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. JAK3 is mainly expressed in immune cells, such as T cells, B cells, and natural killer cells. By inhibiting JAK3, this compound blocks the downstream signaling of cytokines and reduces the activation and proliferation of immune cells, leading to a reduction in inflammation.
Biochemical and Physiological Effects
This compound has been shown to reduce the levels of pro-inflammatory cytokines, such as IL-2, IL-6, and tumor necrosis factor-alpha (TNF-α), in both preclinical and clinical studies. It also reduces the activation and proliferation of T cells and B cells, leading to a reduction in inflammation. This compound has also been shown to improve clinical outcomes in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
実験室実験の利点と制限
3-chloro-4-ethoxy-N-[(3-pyridinylamino)carbonothioyl]benzamide is a potent and selective inhibitor of JAK3, which makes it a valuable tool for studying the role of JAK3 in various biological processes. However, it has some limitations in lab experiments, such as its poor solubility in water and its potential off-target effects on other JAK family members. These limitations can be overcome by using appropriate solvents and controls in experiments.
将来の方向性
For research on 3-chloro-4-ethoxy-N-[(3-pyridinylamino)carbonothioyl]benzamide include:
1. Studying the long-term safety and efficacy of this compound in clinical trials.
2. Investigating the potential of this compound in other autoimmune diseases, such as multiple sclerosis and lupus.
3. Studying the effects of this compound on other immune cells, such as natural killer cells and dendritic cells.
4. Developing new formulations of this compound with improved solubility and bioavailability.
5. Investigating the potential of this compound in combination therapy with other immunosuppressive agents.
In conclusion, this compound is a promising small molecule inhibitor of JAK3 with potential therapeutic applications in various autoimmune diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Further research is needed to fully understand its potential therapeutic applications and side effects.
合成法
The synthesis of 3-chloro-4-ethoxy-N-[(3-pyridinylamino)carbonothioyl]benzamide involves several steps, starting with the reaction of 3-chloro-4-ethoxybenzoic acid with thionyl chloride to form 3-chloro-4-ethoxybenzoyl chloride. This intermediate is then reacted with 3-aminopyridine and carbon disulfide to form the thioamide derivative. The final step involves the reaction of the thioamide with N-chlorosuccinimide to form this compound.
科学的研究の応用
3-chloro-4-ethoxy-N-[(3-pyridinylamino)carbonothioyl]benzamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. Several preclinical and clinical studies have demonstrated the efficacy of this compound in reducing inflammation and improving clinical outcomes in these diseases.
特性
IUPAC Name |
3-chloro-4-ethoxy-N-(pyridin-3-ylcarbamothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O2S/c1-2-21-13-6-5-10(8-12(13)16)14(20)19-15(22)18-11-4-3-7-17-9-11/h3-9H,2H2,1H3,(H2,18,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPLAEYXIJKMJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CN=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![methyl {4-[(4-morpholinylcarbonothioyl)amino]phenyl}acetate](/img/structure/B5725318.png)


![2-[(2,1,3-benzothiadiazol-4-ylimino)methyl]-1-naphthol](/img/structure/B5725332.png)
![ethyl (2-{2-[(2,4-dichlorophenoxy)acetyl]carbonohydrazonoyl}phenoxy)acetate](/img/structure/B5725338.png)
![N-1,3-benzodioxol-5-yl-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5725341.png)
![2-ethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B5725343.png)
![2-[(2-chlorobenzyl)thio]-N-isopropylacetamide](/img/structure/B5725351.png)
![dimethyl 3-methyl-5-[(3-methylbenzoyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B5725370.png)
![4-bromo-N-[(4-methyl-1-piperazinyl)carbonothioyl]benzamide](/img/structure/B5725371.png)